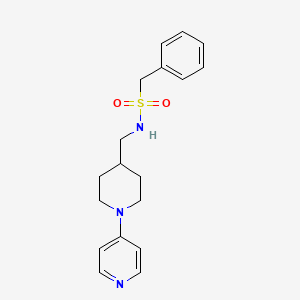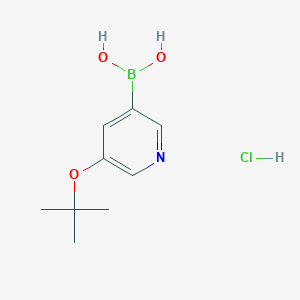
(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, highlighting the versatility of organic synthesis strategies. For example, the synthesis of bis(tetrahydroisoquinoline) derivatives from brassylic acid and 3,4-dimethoxy-(or methylenedioxy-)phenylethylamine demonstrates a method for creating cytotoxic compounds for cancer cell cultures, showcasing the utility of organic synthesis in medicinal chemistry (Terent′eva et al., 2017).
Molecular Structure Analysis
The study of molecular structures is crucial in understanding the properties and reactivity of organic compounds. Crystallographic studies provide insights into molecular conformations, such as the absence of intra-molecular hydrogen bonding in certain quinone derivatives, which influence the compound's electrochemical properties and reactivity (Bayen et al., 2007).
Chemical Reactions and Properties
Organic compounds participate in a variety of chemical reactions, leading to a wide range of properties and applications. For instance, the synthesis of polyurethanes from specific diisocyanates and bis(phenolate) ligands highlights the chemical versatility and potential applications of these materials in various industries, including polymers and coatings (Raghu et al., 2007).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, thermal stability, and glass transition temperatures, are essential for their practical applications. Polyimides synthesized from bis(ether anhydride)s exhibit high thermal stability and glass transition temperatures, making them suitable for high-temperature applications (Hsiao & Dai, 1999).
Chemical Properties Analysis
The chemical properties of organic compounds, including reactivity, redox behavior, and electrochemical properties, are pivotal in their application across various fields. The synthesis and characterization of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, for instance, demonstrate the influence of molecular structure on the ring-opening polymerization of cyclic esters, highlighting the interplay between chemical structure and reactivity (Liang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Heterocyclic Enamines Synthesis : Lisovenko and Rubtsov (2011) described the synthesis of new heterocyclic enamines using (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) and their cyclization with oxalyl chloride to form furan-2,3-diones, indicating a method for producing functionally substituted furan-2,3-diones with potential versatile biological activity (Lisovenko & Rubtsov, 2011).
Biological and Medicinal Research
Antitumor Activities : Witiak et al. (1989) explored the synthesis of mono and bis(bioreductive) alkylating agents, including derivatives of the compound , and their antitumor activities in a B16 melanoma model. This suggests potential applications in cancer research (Witiak et al., 1989).
Antioxidant and Antiradical Activity : Zykova et al. (2015) studied the biological activity of similar compounds, finding that certain derivatives exhibited significant antinociceptive and antioxidant activities. This implies a potential application in developing pain relief and antioxidant therapies (Zykova et al., 2015).
Material Science and Engineering
Polymer Synthesis : Baek et al. (2003) discussed the use of diphenylquinoxaline-containing monomers in the polymerization process to form hyperbranched aromatic polyamides, indicating its utility in the development of advanced polymer materials (Baek et al., 2003).
Photopolymerization in Dental Resins : Wang et al. (2010) synthesized and characterized piperonylamine derivatives, including those related to (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), for use as co-initiators in light-cured dental resins, showing its potential in dental material science (Wang et al., 2010).
Eigenschaften
IUPAC Name |
(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBYKIJCLSXCY-MPKYGIEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420545 | |
| Record name | AC1NUXTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253133-06-1 | |
| Record name | AC1NUXTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)
![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)



![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)

